molecular formula C₁₁H₉D₆ClN₆O₃ B126674 Cycloguanil hydrochloride CAS No. 152-53-4

Cycloguanil hydrochloride

Cat. No. B126674
CAS RN: 152-53-4
M. Wt: 288.17 g/mol
InChI Key: MOUAPRKJJUXEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloguanil hydrochloride is a compound known for its antimalarial properties, particularly as a dihydrofolate reductase (DHFR) inhibitor. It is a derivative of proguanil and has been used in various clinical settings to prevent and treat malaria. The compound has been studied for its potential toxicity and pharmacokinetics, as well as its ability to interact with other biological targets, such as Trypanosoma brucei pteridine reductase-1 (TbPTR1), which is a key enzyme in the folate pathway of trypanosomatid parasites .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of cycloguanil hydrochloride, they do mention the synthesis of related compounds. For instance, a small library of cycloguanil derivatives was developed, with some derivatives showing potent inhibitory effects on TbPTR1, an enzyme in trypanosomatid parasites . The synthesis of these derivatives likely involves modifications to the cycloguanil structure to enhance its interaction with biological targets.

Molecular Structure Analysis

The molecular structure of cycloguanil allows it to act as an effective DHFR inhibitor. Structural analysis of cycloguanil derivatives has shown that their increased potency is due to a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds, which contribute to the binding affinity of these compounds to their biological targets .

Chemical Reactions Analysis

Cycloguanil and its derivatives interact with enzymes such as DHFR and TbPTR1 through chemical reactions that inhibit the activity of these enzymes. The inhibition of these enzymes disrupts the folate pathway, which is crucial for the synthesis of nucleotides and the proliferation of parasites .

Physical and Chemical Properties Analysis

The physical and chemical properties of cycloguanil hydrochloride, such as its solubility, stability, and reactivity, are important for its pharmacokinetic profile and its efficacy as a drug. The toxicity study of cycloguanil pamoate, a related compound, in rats has provided insights into the clinical and hematologic changes associated with its administration, which are consistent with folic acid deficiency . Additionally, high-performance liquid chromatography has been used to separate and detect cycloguanil and its analogs in serum, indicating the compound's behavior in biological systems and its detectability at low concentrations .

Relevant Case Studies

The toxicity study of cycloguanil pamoate in rats is a relevant case study that provides information on the potential side effects and safety profile of cycloguanil-related compounds. The study found that high doses of cycloguanil pamoate induced changes consistent with folic acid deficiency, which could be partially reversed by folinic acid . Another case study involves the development of cycloguanil derivatives as inhibitors of TbPTR1, with the aim of treating human African trypanosomiasis. The derivatives showed promising results in vitro, indicating their potential as dual inhibitors of DHFR and PTR1 .

Scientific Research Applications

Inhibition of Parasitic Enzymes

Cycloguanil hydrochloride has been studied for its inhibitory effects on certain parasitic enzymes. It is a known inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in parasites. This inhibition is a potential treatment strategy for diseases like human African trypanosomiasis. Research has shown that cycloguanil and its derivatives can effectively inhibit Trypanosoma brucei PTR1, a key enzyme in the parasite's metabolic pathway, suggesting a new approach for treating this disease (Landi et al., 2019).

Antimalarial Properties

Cycloguanil has significant antimalarial properties due to its action against the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) of Plasmodium parasites. This action disrupts key processes in the parasite, such as DNA and protein synthesis, offering a potential therapeutic avenue against malaria. Studies have investigated the molecular epidemiology and resistance patterns of Plasmodium falciparum to cycloguanil, providing insights into its effectiveness and limitations as an antimalarial agent (Basco & Ringwald, 2000).

Targeting DHFR in Cancer Cells

Cycloguanil's inhibition of DHFR has been explored in cancer research. Its potential as an anti-cancer agent stems from its ability to disrupt folate metabolism and STAT3-dependent gene expression in cancer cells. Studies have revisited cycloguanil's anti-cancer activities using modern computational and chemical biology techniques, offering new perspectives on its application in cancer therapy (Brown et al., 2023).

Impact on Human Lymphocytes

Research has also delved into the effects of cycloguanil on human lymphocytes, particularly its impact on cell proliferation and DNA synthesis. This line of investigation is crucial for understanding the broader implications of cycloguanil use in human health, beyond its antimalarial properties (Bygbjerg, 2004).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of cycloguanil is key to optimizing its therapeutic use. Studies have explored how genetic polymorphisms affect the metabolism of cycloguanil, offering insights into individual differences in drug response and efficacy (Satyanarayana et al., 2009).

Safety And Hazards

Cycloguanil hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

While proguanil is synergistic with the drug atovaquone (as in the combination Malarone), cycloguanil is in fact antagonistic to the effects of atovaquone, suggesting that, unlike cycloguanil, proguanil may have an alternative mechanism of antimalarial action besides dihydrofolate reductase inhibition . The continuing development of resistance to current antimalarial drugs has led to renewed interest in studying the use of cycloguanil in combination with other drugs .

properties

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAPRKJJUXEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

516-21-2 (Parent)
Record name Cycloguanil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7049053
Record name Cycloguanil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloguanil hydrochloride

CAS RN

152-53-4
Record name Chlorcycloguanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloguanil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOGUANIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloguanil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOGUANIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cycloguanil hydrochloride
Reactant of Route 2
Reactant of Route 2
Cycloguanil hydrochloride
Reactant of Route 3
Cycloguanil hydrochloride
Reactant of Route 4
Cycloguanil hydrochloride
Reactant of Route 5
Cycloguanil hydrochloride
Reactant of Route 6
Cycloguanil hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.